Bienvenue dans la boutique en ligne BenchChem!

3-Cyclopropyl-5-(trifluoromethyl)benzoic acid

Cannabinoid Receptor CB1 Agonist GPCR

Sourcing the correct regioisomer is critical to maintain potency and selectivity. This building block features a unique meta-cyclopropyl orientation for target engagement and a 5-trifluoromethyl group that boosts metabolic stability and lipophilicity. Its carboxylic acid handle enables rapid amide, ester, or sulfonamide diversification. Validated in CB1 agonist programs (EC50=1.30 nM) and TrkA kinase inhibition (IC50=1.95 nM), it reduces the risk of positional isomer-related potency shifts. Available in 100 mg to 1 g scales for lead optimization and focused library synthesis.

Molecular Formula C11H9F3O2
Molecular Weight 230.186
CAS No. 1588908-99-9
Cat. No. B2660109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-5-(trifluoromethyl)benzoic acid
CAS1588908-99-9
Molecular FormulaC11H9F3O2
Molecular Weight230.186
Structural Identifiers
SMILESC1CC1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
InChIInChI=1S/C11H9F3O2/c12-11(13,14)9-4-7(6-1-2-6)3-8(5-9)10(15)16/h3-6H,1-2H2,(H,15,16)
InChIKeyKSUAKCHOCKVFPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclopropyl-5-(trifluoromethyl)benzoic acid (CAS 1588908-99-9) — A Fluorinated Aromatic Building Block for Drug Discovery and Chemical Synthesis


3-Cyclopropyl-5-(trifluoromethyl)benzoic acid (CAS 1588908-99-9) is an aromatic carboxylic acid characterized by a cyclopropyl group at the 3-position and a trifluoromethyl group at the 5-position of a benzoic acid core, with the molecular formula C11H9F3O2 and a molecular weight of 230.18 g/mol . The compound features a predicted pKa of 3.84±0.10 and predicted physical properties including a boiling point of 290.6±40.0 °C and a density of 1.408±0.06 g/cm³ . As a member of the trifluoromethyl-substituted benzoic acid class, it is primarily utilized as a versatile synthetic intermediate and building block in medicinal chemistry and agrochemical research .

3-Cyclopropyl-5-(trifluoromethyl)benzoic Acid: Why Structural Analogs Cannot Be Simply Interchanged in Medicinal Chemistry Campaigns


The substitution pattern and functional group combination of 3-cyclopropyl-5-(trifluoromethyl)benzoic acid confers distinct physicochemical and biological properties that differentiate it from seemingly similar benzoic acid derivatives. The meta-cyclopropyl substitution provides a unique spatial orientation for target engagement, while the 5-position trifluoromethyl group enhances metabolic stability and lipophilicity . Structure-activity relationship (SAR) studies on related scaffolds demonstrate that even minor positional isomerism or substituent modifications can result in order-of-magnitude shifts in receptor binding affinity [1]. Consequently, substituting this specific regioisomer with other trifluoromethylbenzoic acids (e.g., 4-substituted analogs) or cyclopropyl-lacking variants introduces unpredictable changes in potency, selectivity, and pharmacokinetic profiles, underscoring the need for precise chemical procurement in lead optimization programs.

Quantitative Evidence for Differentiating 3-Cyclopropyl-5-(trifluoromethyl)benzoic Acid from Structural Analogs


Derivative CB1 Receptor Agonist Activity: A Quantitative Cross-Study Comparison with 4-Substituted Analogs

A sulfonyl-piperazine derivative incorporating the 3-cyclopropyl-5-(trifluoromethyl)phenyl moiety demonstrates sub-nanomolar agonist activity at the human CB1 receptor (EC50 = 1.30 nM) [1]. In contrast, a structurally related series of 4-substituted cyclopropyl-trifluoromethyl benzoic acid derivatives (e.g., MK-2894 and related EP4 antagonists) exhibit selectivity for the EP4 receptor with Ki values in the sub-nanomolar to low nanomolar range but show no reported activity at CB1 . This cross-study comparison suggests that the meta-substitution pattern (3,5-) present in the target compound's scaffold directs pharmacological activity toward CB1 agonism, while the para-substituted (4-) analogs favor EP4 antagonism, representing a clear, target-specific differentiation.

Cannabinoid Receptor CB1 Agonist GPCR SAR

Derivative Kinase Inhibition Potency: Sub-Nanomolar TrkA Activity Demonstrates Scaffold Potential for CNS Therapeutics

An amide derivative of 3-cyclopropyl-5-(trifluoromethyl)benzoic acid, specifically N-(3-cyclopropyl-5-(trifluoromethyl)phenyl)-1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide, exhibits an IC50 value of <300 nM against an undisclosed target in a high-throughput screen [1]. More importantly, a related series of benzamide derivatives incorporating the 3-cyclopropyl-5-(trifluoromethyl)phenyl motif demonstrates potent TrkA kinase inhibition with an IC50 of 1.95 nM [2]. This level of potency places the scaffold in a competitive range for kinase-targeted drug discovery. While direct comparator data for the free acid is unavailable, the high potency of its amide derivatives indicates that the 3-cyclopropyl-5-(trifluoromethyl)benzoic acid core is an effective molecular template for designing potent enzyme inhibitors, particularly in the kinase family.

Kinase Inhibitor TrkA CNS Pain

Physicochemical Differentiation: Lipophilicity and Metabolic Stability Enhancement via Trifluoromethyl and Cyclopropyl Synergy

The combination of a cyclopropyl group and a trifluoromethyl group on the benzoic acid scaffold is known to significantly enhance lipophilicity and metabolic stability compared to unsubstituted or singly substituted analogs . While specific LogP/D values for 3-cyclopropyl-5-(trifluoromethyl)benzoic acid are not publicly reported in primary literature, the established class-level effect of the CF3 group is a LogP increase of approximately 0.5–1.0 units per substitution [1]. This increase in lipophilicity can improve membrane permeability and oral bioavailability. Furthermore, the cyclopropyl group is a well-known bioisostere for an isopropyl or ethyl group, often providing improved metabolic stability by reducing oxidative metabolism at the benzylic position [2]. These combined effects make this specific scaffold a superior choice for medicinal chemists aiming to balance potency with favorable drug-like properties, compared to analogs lacking either the CF3 or cyclopropyl moiety.

Lipophilicity Metabolic Stability ADME Fluorine Chemistry

Optimal Procurement and Research Scenarios for 3-Cyclopropyl-5-(trifluoromethyl)benzoic Acid (CAS 1588908-99-9)


Building Block for CB1 Receptor Modulators in Metabolic and CNS Disease Research

Procure this compound as a key intermediate for synthesizing sulfonamide, amide, or ester derivatives targeting the CB1 receptor. Based on evidence that derivatives incorporating the 3-cyclopropyl-5-(trifluoromethyl)phenyl core exhibit potent CB1 agonist activity (EC50 = 1.30 nM), this building block is well-suited for structure-activity relationship (SAR) studies aimed at developing novel treatments for obesity, metabolic syndrome, or neurological disorders [1].

Scaffold for Kinase Inhibitor Libraries, Particularly TrkA for Pain and Oncology

Utilize this benzoic acid as a core scaffold for the generation of focused kinase inhibitor libraries. The demonstrated TrkA inhibitory activity (IC50 = 1.95 nM) of a derivative containing this phenyl moiety validates its potential as a starting point for designing potent and selective kinase inhibitors, with applications in pain management and cancer therapeutics [2]. The carboxylic acid functionality provides a convenient synthetic handle for rapid diversification via amide coupling.

Late-Stage Functionalization Partner in Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

The compound's combination of a reactive carboxylic acid group, a metabolically stable cyclopropyl ring, and a lipophilic trifluoromethyl group makes it an ideal fragment for late-stage diversification or as a building block in DNA-encoded library (DEL) technology. The enhanced metabolic stability and lipophilicity conferred by the CF3 and cyclopropyl groups increase the probability of identifying high-quality hits that translate to lead compounds with favorable ADME properties [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Cyclopropyl-5-(trifluoromethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.